molecular formula C18H26N2O3S B2907682 1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one CAS No. 1241702-23-7

1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2907682
CAS No.: 1241702-23-7
M. Wt: 350.48
InChI Key: UVOYASZLHDRYOH-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one is a synthetic small molecule featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with a sulfonyl group bearing an (E)-configured ethenyl bridge to a 4-methylphenyl moiety.

Properties

IUPAC Name

1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-3-5-18(21)19-11-4-12-20(14-13-19)24(22,23)15-10-17-8-6-16(2)7-9-17/h6-10,15H,3-5,11-14H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYASZLHDRYOH-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share the 1,4-diazepan-1-yl butan-1-one core but differ in substituents, influencing their biological activity and physicochemical properties:

Compound Name Key Substituents on 1,4-Diazepane Biological Activity/Application Reference
1-[4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one (Target) 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl Not explicitly reported (speculative: CNS/cardiovascular)
1-(4-Fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one 4-(Pyrimidin-2-yl), 1-(4-fluorophenyl) Sigma-2 (σ2) receptor ligand
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) 4-(4-Chlorophenyl), 1-(4-fluorophenyl) Atypical antipsychotic (multireceptor binding)
Bunazosin (1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one) 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl) Antihypertensive (α1-adrenergic antagonist)
(4-TERT-BUTYL-PHENYL)-[4-(4-METHANESULFONYL-PHENYL)-[1,4]DIAZEPAN-1-YL]-METHANONE 4-(4-Methanesulfonylphenyl), 1-(4-tert-butylphenyl) Not explicitly reported (speculative: enzyme inhibition)
Key Structural Insights:
  • Sulfonyl vs. Heterocyclic Substitutions: The target compound’s sulfonyl-ethenyl group distinguishes it from analogs like bunazosin (quinazolinyl substituent) and Compound 13 (chlorophenyl group).
  • Ethenyl Configuration : The (E)-configuration of the ethenyl bridge in the target compound may influence steric interactions and binding affinity, a feature absent in other analogs .

Pharmacological and Physicochemical Properties

Pharmacological Profiles:
  • Compound 13 (Atypical Antipsychotic) : Exhibits multireceptor binding (dopamine D2, serotonin 5-HT2A), suggesting utility in schizophrenia. The 4-chlorophenyl and 4-fluorophenyl groups contribute to receptor affinity .
  • Bunazosin : Acts as a selective α1-adrenergic antagonist, lowering blood pressure. The quinazolinyl moiety is critical for receptor interaction .
  • Target Compound : While activity is unreported, the sulfonyl-ethenyl group may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or CNS receptors.
Physicochemical Comparison:
Property Target Compound Compound 13 Bunazosin
Molecular Formula C23H28N2O3S (calculated) C20H21ClFN2O C19H27N5O3
Molecular Weight ~436.5 g/mol 377.85 g/mol 373.5 g/mol
Polar Groups Sulfonyl, ketone Chlorophenyl, fluorophenyl Quinazolinyl, dimethoxy, ketone
logP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.5 (lower lipophilicity)
Solubility Moderate (sulfonyl enhances aqueous solubility) Low (chloro/fluorophenyl reduce solubility) Moderate (quinazolinyl may improve solubility)

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